1-(Cyanomethyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline,1-(cyanomethyl)-(9CI) is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,1-(cyanomethyl)-(9CI) typically involves the modification of the L-Proline structure. One common method is the amidation of L-Proline with ammonia in an organic solvent, which can be catalyzed by enzymes to achieve high yields and optical purity . Another approach involves the use of chiral ionic liquids based on L-Proline for asymmetric Michael addition reactions .
Industrial Production Methods
Industrial production of L-Proline derivatives often employs biocatalytic processes due to their efficiency and environmental benefits. For instance, the enzyme-catalyzed amidation of L-Proline with ammonia in organic media is a scalable method that avoids racemization and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
L-Proline,1-(cyanomethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to hydroxyproline derivatives.
Reduction: Formation of proline derivatives with reduced functional groups.
Substitution: Introduction of different substituents at the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include hydroxyproline derivatives, reduced proline analogues, and substituted proline compounds, which have diverse applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
L-Proline,1-(cyanomethyl)-(9CI) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline,1-(cyanomethyl)-(9CI) involves its incorporation into proteins and peptides, where it influences their structure and function. It acts as a glycogenic amino acid, being converted to L-Glutamic acid via L-Proline oxidase in the kidney . This conversion plays a role in maintaining the proper functioning of joints, tendons, and other connective tissues .
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-Proline: A major component of mammalian collagen.
Cis-4-hydroxy-L-Proline: Used as a chiral building block in organic synthesis.
Uniqueness
L-Proline,1-(cyanomethyl)-(9CI) is unique due to its specific structural modification, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(cyanomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-2,4-5H2,(H,10,11) |
InChI Key |
JLWCCSSCCLSZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.